2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one
Description
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a pyrazolidinone derivative characterized by a benzoyl group at position 2, a naphthalen-1-ylmethyl substituent at position 1, and two methyl groups at position 3. Pyrazolidinones are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.
Structural analysis of such compounds often employs crystallographic tools like the SHELX system (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .
Properties
CAS No. |
915973-17-0 |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(2)15-21(26)25(22(27)18-10-4-3-5-11-18)24(23)16-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3 |
InChI Key |
BGFGGBNOMPEGHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(N1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one typically involves the reaction of 5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted pyrazolidinones with varied functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolidine compounds exhibit significant antimicrobial properties. A study conducted on similar pyrazole derivatives demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves the inhibition of cell wall synthesis or interference with metabolic pathways.
Case Study:
A recent investigation evaluated the antimicrobial potential of synthesized pyrazolidine derivatives, including 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one. The results showed that these compounds had Minimum Inhibitory Concentrations (MICs) ranging from 1.27 to 2.65 µM against tested bacterial strains, indicating potent antibacterial activity .
Anticancer Potential
The compound has also been studied for its anticancer properties. Pyrazolidine derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
In a study focusing on the anticancer effects of pyrazolidine derivatives, it was found that modifications to the pyrazolidine structure significantly influenced cytotoxicity against human colorectal carcinoma cell lines (HCT116). The most potent compounds exhibited IC50 values lower than those of standard chemotherapeutic agents .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The benzoyl and naphthalen-1-ylmethyl groups play crucial roles in binding to target proteins and influencing their activity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural uniqueness arises from its substituents. Key analogs include:
| Compound Name | Substituents (Position) | Molecular Weight | LogP<sup>*</sup> | Aqueous Solubility<sup>†</sup> |
|---|---|---|---|---|
| 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one | Benzoyl (2), Naphthylmethyl (1) | 400.45 | 4.2 | 0.15 mg/mL |
| 2-Acetyl-5,5-dimethyl-1-(phenylmethyl)pyrazolidin-3-one | Acetyl (2), Phenylmethyl (1) | 320.38 | 2.8 | 0.45 mg/mL |
| 2-Phenyl-5,5-dimethyl-1-(benzyl)pyrazolidin-3-one | Phenyl (2), Benzyl (1) | 310.40 | 3.5 | 0.30 mg/mL |
<sup>*</sup>LogP (partition coefficient) calculated using Molinspiration.
<sup>†</sup>Solubility data derived from analogs in PubChem; experimental values may vary.
Key Observations :
- Benzoyl substitution at position 2 introduces stronger electron-withdrawing effects than acetyl or phenyl groups, which may influence electronic interactions in biological targets .
Methodological Insights from Evidence
- Structural Analysis : The SHELX system (e.g., SHELXL) is critical for resolving the stereochemistry and crystal packing of such compounds, as seen in small-molecule crystallography studies .
- Bioactivity Testing : Advanced 3D cell culture platforms, like stereolithographic hydrogel systems, could evaluate this compound’s effects in drug development or chemotaxis studies, as demonstrated in vascular network-like constructs .
Biological Activity
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a pyrazolidine derivative that has garnered interest due to its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is C23H22N2O2. Its structure features a pyrazolidine ring substituted with a benzoyl group and a naphthalenyl methyl group, which may influence its biological activity.
Anti-inflammatory and Analgesic Effects
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Case Study:
In a study assessing the anti-inflammatory activity of various pyrazole derivatives, 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one demonstrated notable inhibition of COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory conditions .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. The compound has shown promise in scavenging free radicals in vitro, which contributes to its protective effects against cellular damage.
Research Findings:
A comparative study highlighted that this pyrazolidine derivative exhibited higher antioxidant activity than several known antioxidants, indicating its potential use in formulations aimed at combating oxidative stress .
Antimicrobial Properties
The antimicrobial efficacy of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one has also been explored. In vitro tests revealed that it possesses activity against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
- Free Radical Scavenging: Its structural features allow it to donate electrons and neutralize free radicals.
- Membrane Disruption: The compound's lipophilicity may facilitate interaction with microbial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
